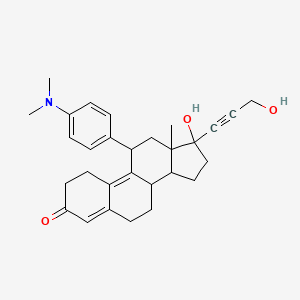![molecular formula C34H53ClN2O4S B10764310 (Z)-6-[(2R,3S)-3-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid;N-cyclohexylcyclohexanamine](/img/structure/B10764310.png)
(Z)-6-[(2R,3S)-3-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid;N-cyclohexylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ONO-8711 (dicyclohexylamine) is a selective and orally active antagonist of the prostaglandin E2 receptor subtype EP1. It has shown significant potential in reducing tumor incidence and multiplicity in various cancer models, including colon, breast, and oral cancers .
Preparation Methods
The synthesis of ONO-8711 (dicyclohexylamine) involves the reaction of (Z)-6-[(2R,3S)-3-[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid with dicyclohexylamine. The reaction conditions typically include the use of organic solvents and controlled temperature settings to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
ONO-8711 (dicyclohexylamine) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction conditions.
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ONO-8711 (dicyclohexylamine) has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the prostaglandin E2 receptor subtype EP1.
Biology: It helps in understanding the role of EP1 receptors in various biological processes.
Medicine: It has shown potential in reducing tumor incidence and multiplicity in cancer models, making it a valuable compound in cancer research.
Industry: It is used in the development of new therapeutic agents targeting EP1 receptors.
Mechanism of Action
ONO-8711 (dicyclohexylamine) exerts its effects by selectively binding to and antagonizing the prostaglandin E2 receptor subtype EP1. This binding inhibits the receptor’s activity, leading to a reduction in intracellular calcium concentrations and subsequent suppression of tumor growth and proliferation .
Comparison with Similar Compounds
ONO-8711 (dicyclohexylamine) is unique in its high selectivity and potency for the EP1 receptor. Similar compounds include:
ONO-8713: Another EP1 receptor antagonist with similar properties but different chemical structure.
SC-51322: A non-selective EP1 receptor antagonist with lower potency compared to ONO-8711 (dicyclohexylamine).
These comparisons highlight ONO-8711 (dicyclohexylamine)'s uniqueness in terms of selectivity and efficacy .
Properties
Molecular Formula |
C34H53ClN2O4S |
|---|---|
Molecular Weight |
621.3 g/mol |
IUPAC Name |
(Z)-6-[(2R,3S)-3-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C22H30ClNO4S.C12H23N/c1-15-13-18(23)11-12-21(15)29(27,28)24-14-20-17-9-7-16(8-10-17)19(20)5-3-2-4-6-22(25)26;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3,5,11-13,16-17,19-20,24H,2,4,6-10,14H2,1H3,(H,25,26);11-13H,1-10H2/b5-3-;/t16?,17?,19-,20-;/m0./s1 |
InChI Key |
LLFSWESJGDSALX-YBAOTWTCSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NC[C@@H]2[C@H](C3CCC2CC3)/C=C\CCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2C3CCC(C2C=CCCCC(=O)O)CC3.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide](/img/structure/B10764232.png)
![N-[[(2S)-5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl]methyl]ethanamine;hydrochloride](/img/structure/B10764248.png)
![N-{[(2S)-5-Chloro-7-(methylsulfonyl)-2,3-dihydro-1,4-benzodioxin-2-YL]methyl}ethanamine](/img/structure/B10764256.png)
![N-[3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B10764257.png)
![5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid;hydrochloride](/img/structure/B10764262.png)
![N'-[(2S,3R)-3-amino-2-hydroxy-5-propan-2-ylsulfanylpentanoyl]-3-chlorobenzohydrazide;hydrochloride](/img/structure/B10764277.png)
![N-[3-cyclohexyl-1-[(3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl)amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10764279.png)
![benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate](/img/structure/B10764283.png)
![N-[3-[(2E)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B10764289.png)
![2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride](/img/structure/B10764295.png)
![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B10764302.png)
![N-[(1S)-3-[(2E)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B10764311.png)
![carbanide;cobalt(2+);[(2R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B10764317.png)

